molecular formula C14H20N2O16P2-2 B1258883 UDP-alpha-D-xylose

UDP-alpha-D-xylose

Cat. No.: B1258883
M. Wt: 534.26 g/mol
InChI Key: DQQDLYVHOTZLOR-OCIMBMBZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-alpha-D-xylose (UDP-Xyl) is a nucleotide sugar critical for glycosylation processes in eukaryotes and prokaryotes. It serves as a donor substrate for xylosyltransferases, enabling the xylosylation of proteoglycans (e.g., heparin, chondroitin sulfate) and glycoproteins like Notch signaling receptors, which are essential for developmental signaling . Biosynthetically, UDP-Xyl is derived from UDP-alpha-D-glucose (UDP-Glc) via two enzymatic steps: (1) oxidation of UDP-Glc to UDP-alpha-D-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase and (2) decarboxylation of UDP-GlcA to UDP-Xyl by UDP-glucuronate decarboxylase (UXS). This pathway is tightly regulated, particularly in plants, where carbon partitioning into hemicellulose biosynthesis depends on UXS activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O16P2-2

Molecular Weight

534.26 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1

InChI Key

DQQDLYVHOTZLOR-OCIMBMBZSA-L

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Biological Functions

UDP-alpha-D-xylose serves as a crucial substrate in various biological processes:

  • Glycosylation Reactions : UDP-Xyl is essential for the xylosylation of proteoglycans, which are key components in cell signaling and structural integrity. It initiates the core protein linkage in heparin, chondroitin sulfate, and dermatan sulfate, influencing cellular communication and structural functions .
  • Cell Wall Biosynthesis : In plants, UDP-Xyl is involved in the biosynthesis of cell wall components. Studies have shown that depletion of UDP-Xyl synthases leads to significant reductions in xylose content in plant cell walls, highlighting its importance in maintaining structural integrity .

Applications in Glycoengineering

The ability to produce this compound has significant implications for glycoengineering:

  • Therapeutic Antibodies : UDP-Xyl is utilized in the modification of therapeutic antibodies produced in plant systems. The incorporation of xylose residues can enhance antibody efficacy by improving their pharmacokinetic properties .
  • Glycan Production : The availability of UDP-Xyl allows researchers to explore new avenues in glycan production using glycosyltransferases. This can lead to the development of novel biopolymers with specific functional properties for biomedical applications .

Case Studies and Research Findings

Several studies have documented the applications and importance of this compound:

Study TitleFindings
"Facile and Stereo-Selective Synthesis of this compound"Demonstrated a novel method for producing UDP-Xyl with high yield and stereospecificity, facilitating its use in glycoengineering .
"Identification and Characterization of a Golgi-Localized UDP-Xylose Transporter"Identified transporters responsible for maintaining cytosolic UDP-Xyl levels critical for cell wall biosynthesis .
"Depletion of UDP-D-apiose/UDP-D-xylose Synthases"Analyzed the effects of gene silencing on xylose levels in plant cells, underscoring its role in structural integrity .

Comparison with Similar Compounds

Key Findings :

  • Enzymatic Specificity: UDP-sugar pyrophosphorylases exhibit stereo-selectivity; e.g., UDP-Xyl is synthesized from xylose-1-phosphate and UTP, while UDP-Ara requires arabinose-1-phosphate .
  • Metabolic Crosstalk: In Sinorhizobium meliloti, UDP-Xyl and UDP-Ara biosynthesis pathways share enzymes like UXS and UDP-xylose 4-epimerase, highlighting evolutionary conservation in nucleotide sugar metabolism .
  • Inhibitor Studies : Fluorinated analogs of UDP-GlcA inhibit UAXS, blocking apiose production and impairing RG-II assembly in plants .

Preparation Methods

Chemical Synthesis of Sugar-1-Phosphates

The chemoenzymatic approach begins with the chemical synthesis of α/β-D-xylose-1-phosphate from D-xylose. This two-step procedure avoids traditional protecting-group strategies, leveraging p-toluenesulfonyl hydrazine (TSH) to form glycosylsulfonylhydrazide intermediates. Subsequent oxidation with anhydrous CuCl₂ yields a mixture of α- and β-anomers of xylose-1-phosphate. This method achieves a 70–80% conversion efficiency, with the anomeric ratio (α:β) approximating 1:1 under standard conditions.

Enzymatic Pyrophosphorylation

The stereochemical resolution of sugar-1-phosphates is achieved using UDP-sugar pyrophosphorylases (USPs). Recombinant USPs from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) selectively convert α/β-D-xylose-1-phosphate to UDP-α-D-xylose, leveraging UTP as the nucleotide donor. AtUSP demonstrates superior specificity for D-xylose-1-phosphate, achieving 45–66% isolated yields (Table 1).

Table 1: Large-Scale UDP-α-D-Xylose Production Using USPs

Substrate (Scale) Enzyme Yield (mg) Purity (NMR)
100 mg α/β-D-xylose-1-phosphate AtUSP 88 (45%) >99% α-anomer
50 mg α/β-L-arabinose-1-phosphate BiUSP 48 (49%) >99% β-anomer

The enzymatic step eliminates β-anomers, as evidenced by ¹H-NMR spectra showing a characteristic double-doublet (J = 3.6 Hz) at δ 5.56 ppm for the α-anomeric proton. Purification via Bio-Gel P2 size-exclusion chromatography efficiently separates UDP-α-D-xylose (MW ~ 580 Da) from unreacted sugar-1-phosphate (MW ~ 260 Da).

Enzymatic Decarboxylation of UDP-Glucuronic Acid

UDP-Glucuronic Acid Decarboxylase (UXS)

The de novo biosynthetic pathway employs UDP-glucose dehydrogenase (UGDH) to oxidize UDP-glucose to UDP-glucuronic acid (UDP-GlcA), followed by UXS-catalyzed decarboxylation. UXS requires NAD⁺ as a cofactor, converting UDP-GlcA to UDP-4-keto-xylose, which is reduced to UDP-α-D-xylose. However, this method faces challenges:

  • Byproduct Formation : UDP-4-keto-xylose accumulates (up to 20% yield loss).
  • Cofactor Dependency : NAD⁺ regeneration complicates large-scale production.
  • Hysteresis and Inhibition : UGDH exhibits substrate inhibition at UDP-GlcA concentrations >2 mM.

UDP-Apiose/Xylose Synthase (AXS)

AXS catalyzes the conversion of UDP-GlcA to UDP-α-D-xylose and UDP-D-apiose via a retroaldol-aldol mechanism. While AXS avoids decarboxylation byproducts, it exhibits substrate inhibition by UDP-xylose (Kᵢ ≈ 50 μM), limiting its utility for high-titer production.

Challenges in Traditional Biosynthetic Pathways

One-Pot Multi-Enzyme (OPME) Systems

OPME systems integrate UGDH, UXS, and glycosyltransferases (GTs) for continuous UDP-α-D-xylose synthesis. However, these systems face:

  • Redox Imbalance : NAD⁺ depletion necessitates costly regeneration systems.
  • Cross-Inhibition : UDP-xylose inhibits UGDH (Kᵢ ≈ 100 μM), reducing throughput.
  • Low Scalability : Reported yields rarely exceed 5 mg/L in batch reactions.

Salvage Pathway Limitations

The plant salvage pathway phosphorylates free D-xylose via xylulokinase, followed by USP-mediated pyrophosphorylation. However, xylulokinase exhibits narrow substrate specificity, and UDP-xylose epimerases generate UDP-β-L-arabinose contaminants, complicating purification.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for UDP-α-D-Xylose Synthesis

Method Yield Stereopurity Scalability Cost
Chemoenzymatic (USP) 45–66% >99% High (100 mg/batch) Moderate
UXS Decarboxylation 30–40% 80–90% Low High (cofactors)
AXS Catalysis 25–35% >95% Moderate Moderate

The chemoenzymatic approach outperforms enzymatic methods in yield and scalability, though it requires chemical synthesis expertise. UXS-based systems remain limited by cofactor costs, while AXS is hindered by substrate inhibition.

Purification and Characterization Techniques

Chromatographic Separation

  • Size-Exclusion Chromatography : Bio-Gel P2 effectively separates UDP-α-D-xylose (elution volume: 12–15 mL) from smaller contaminants.
  • Anion-Exchange HPLC : Hypersil SAX columns resolve UDP-sugars using a KH₂PO₄ gradient (0–0.6 M, pH 3.2).

Spectroscopic Validation

  • ¹H-NMR : Confirms α-configuration via anomeric proton coupling constants (J = 3.6 Hz).
  • Mass Spectrometry : ESI-MS ([M-H]⁻ m/z 579.1) verifies molecular integrity.

Scalability and Industrial Applications

The chemoenzymatic method has been scaled to 100 mg/batch, with potential for kilogram-scale production using immobilized USPs. UDP-α-D-xylose is critical for:

  • Glycoengineering : Tailoring antibody-drug conjugates with improved pharmacokinetics.
  • Plant Cell Wall Synthesis : Modulating xyloglucan structures for biofuel production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-alpha-D-xylose
Reactant of Route 2
UDP-alpha-D-xylose

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